Cas no 1339691-76-7 (6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one)

6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one
- 4(3H)-Pyrimidinone, 6-hydroxy-5-methyl-2-[(methylamino)methyl]-
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- インチ: 1S/C7H11N3O2/c1-4-6(11)9-5(3-8-2)10-7(4)12/h8H,3H2,1-2H3,(H2,9,10,11,12)
- InChIKey: IAHPJCFQIPZZIY-UHFFFAOYSA-N
- SMILES: C1(CNC)=NC(O)=C(C)C(=O)N1
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 4.10±0.10(Predicted)
6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1462182-1000mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 1000mg |
$914.0 | 2023-09-29 | ||
Enamine | EN300-1462182-10000mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1462182-100mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1462182-250mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1462182-500mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 500mg |
$877.0 | 2023-09-29 | ||
Enamine | EN300-1462160-1.0g |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1462182-50mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1462182-2500mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 2500mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1462182-5000mg |
6-hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one |
1339691-76-7 | 5000mg |
$2650.0 | 2023-09-29 |
6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1339691-76-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one, identified by the CAS number 1339691-76-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the dihydropyrimidine class, a scaffold that is widely recognized for its versatility in drug design and development. The presence of multiple functional groups, including a hydroxyl group, a methyl group, and a methylamino substituent, contributes to its diverse reactivity and potential therapeutic applications.
The structural features of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one make it an intriguing candidate for further investigation. The dihydropyrimidine core is a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological functions. For instance, dihydropyrimidines have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the hydroxyl, methyl, and methylamino groups in this compound suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and as a modulator of inflammatory pathways. For example, computational studies have suggested that this compound may interact with kinases and other signaling proteins, thereby disrupting aberrant signaling cascades that contribute to disease states.
In addition to its theoretical potential, experimental investigations have begun to validate the biological activities of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting proliferation. Furthermore, preliminary pharmacokinetic studies indicate that this compound exhibits reasonable solubility and bioavailability, suggesting its feasibility for further development into a drug candidate.
The synthesis of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one has also been optimized to enhance yield and purity. Modern synthetic methodologies have allowed for the efficient construction of this complex molecule using multi-step reactions that incorporate key functional group transformations. Advances in green chemistry principles have further improved the sustainability of these synthetic routes by reducing waste and minimizing hazardous byproducts.
The growing interest in 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one is reflected in the increasing number of research publications addressing its chemical properties and biological effects. Researchers are exploring various derivatives of this compound to enhance its potency and selectivity for specific therapeutic targets. For instance, modifications to the substituents on the dihydropyrimidine ring have been shown to significantly alter its pharmacological profile.
The potential applications of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one extend beyond oncology. Studies suggest that this compound may also have utility in treating inflammatory diseases by modulating immune responses. The ability to interact with multiple biological pathways makes it a versatile tool for drug discovery efforts aimed at developing novel therapeutics for a variety of diseases.
As research continues to uncover new insights into the properties and applications of 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one, it is likely that this compound will play an increasingly important role in both academic research and industrial drug development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into effective treatments for human diseases.
The future prospects for 6-hydroxy-5-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one are bright, with ongoing studies focusing on improving its synthetic accessibility, refining its pharmacological properties, and exploring new therapeutic indications. As our understanding of biological systems continues to expand, compounds like this one will provide valuable tools for addressing complex diseases through innovative chemical biology approaches.
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